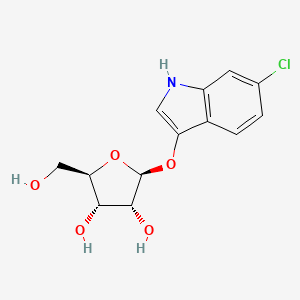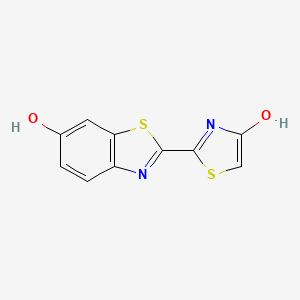
2-(4-Hydroxy-2-thiazolyl)benzothiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both thiazole and benzothiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of hydroxyl groups in the structure enhances its potential for forming hydrogen bonds, which can be crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method includes the use of a Suzuki coupling reaction, where a thiazole derivative is coupled with a benzothiazole derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyaryl)benzothiazoles: These compounds also contain benzothiazole rings and hydroxyl groups, exhibiting similar biological activities.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring, showing diverse biological activities.
Uniqueness
2-(4-Hydroxythiazol-2-yl)benzo[d]thiazol-6-ol is unique due to the specific arrangement of the thiazole and benzothiazole rings along with the hydroxyl groups
Propiedades
Fórmula molecular |
C10H6N2O2S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-(4-hydroxy-1,3-thiazol-2-yl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-4,13-14H |
Clave InChI |
LIYGYAHYXQDGEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
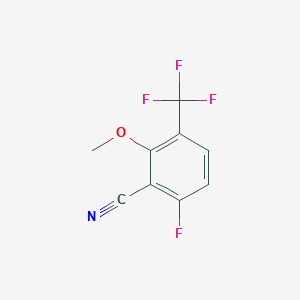
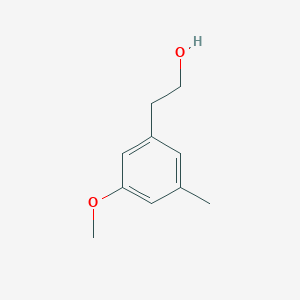
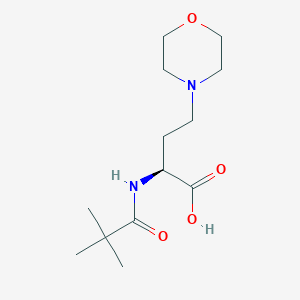




![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

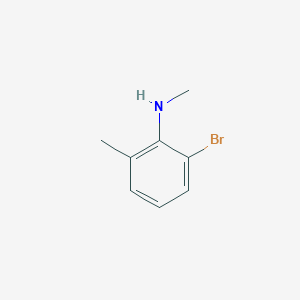
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
